molecular formula C19H24F3NO4 B1467879 3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1100768-25-9

3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1467879
CAS RN: 1100768-25-9
M. Wt: 387.4 g/mol
InChI Key: SWPRVMSITOZISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H24F3NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improved Selectivity in Chemical Reactions

  • A study by Bodanszky and Bodanszky (2009) explored improving the selectivity in the removal of tert-butyloxycarbonyl groups, a process relevant to the field of peptide synthesis. Their research found that diluting trifluoroacetic acid with phenols enhanced selectivity and suppressed unwanted side reactions, relevant for intermediates with similar protective groups (Bodanszky & Bodanszky, 2009).

Synthesis of Piperidine Derivatives

  • Acharya and Clive (2010) developed a method for the synthesis of piperidine derivatives from serine and acetylenes, demonstrating a route to create a range of amines with a substituted piperidine unit. This method is significant for the synthesis of compounds with piperidine structures (Acharya & Clive, 2010).

Advancements in Ester Synthesis

  • Bartoli et al. (2007) investigated the reaction of carboxylic acids with dialkyl dicarbonates in the presence of weak Lewis acids. Their findings enable a clean synthesis of both carboxylic anhydrides and esters, particularly relevant for the synthesis of ester compounds like the tert-butyl ester (Bartoli et al., 2007).

Role in Asymmetric Synthesis

  • Xue et al. (2002) described the asymmetric syntheses of piperidinecarboxylic acid derivatives, emphasizing the creation of enantiomerically pure compounds. This work is relevant for the stereoselective synthesis of similar compounds (Xue et al., 2002).

Development of Insecticidal Compounds

  • Nakagawa et al. (1987) explored the synthesis of esters from tricycloalkanecarboxylic acids for insecticidal applications. Their research on the esterification process and its impact on insecticidal activity can be relevant to similar chemical structures (Nakagawa et al., 1987).

properties

IUPAC Name

tert-butyl 3-[4-acetyl-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4/c1-12(24)13-7-8-16(15(10-13)19(20,21)22)26-14-6-5-9-23(11-14)17(25)27-18(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPRVMSITOZISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (408 mg, 10.2 mmol) in DMSO (15 ml) was added 1-boc-3-hydroxypiperidine (2.00 g, 10.2 mmol) at 0° C. Stirring was continued for 30 min at 10° C. and 4-fluoro-3-(trifluormethyl)acetophenone (1.40 g, 6.79 mmol) was added dropwise. The reaction mixture was stirred at RT for 1 h and then transferred into water (200 ml) at 0° C. Dichloromethane (300 ml) was added. The organic phase was washed with water (200 ml) and dried over sodium sulfate. Evaporation and purification of the crude product by silica gel chromatography using ethyl acetate/heptane=1:1 gave the desired product (1.80 g, 68%).
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.